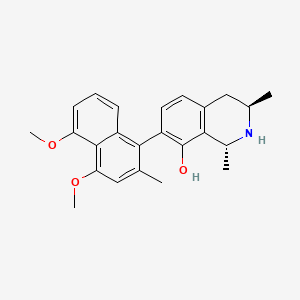

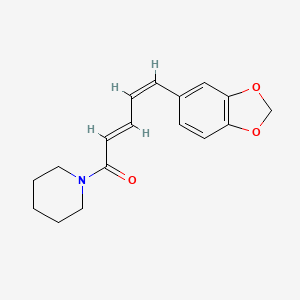

Dioncophylline A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

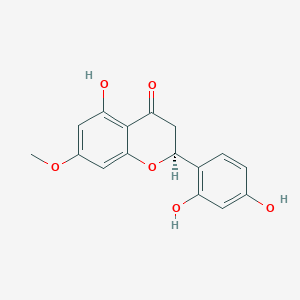

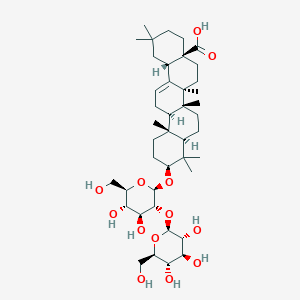

Dioncophylline A is an isoquinoline alkaloid that is the biaryl resulting from substitution of the hydrogen at the 7-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol by a 4,5-dimethoxy-2-methylnaphthalen-1-yl group . It is a naphthylisoquinoline alkaloid isolated from the roots and stem barks of Triphyophyllum peltatum and exhibits antifungal, antimalarial, antineoplastic and molluscicidal activities .

Synthesis Analysis

The synthesis of this compound has been a subject of study. The synthesis of the isoquinoline moiety began with the reaction of 2 and ®- 1- phenylethylamine, followed by hydrogenation over Raney nickel, giving the corresponding secondary amine 3 with diastereoselectivity .Molecular Structure Analysis

This compound has a molecular formula of C24H27NO3 . It is a naphthylisoquinoline alkaloid, which means it contains a naphthalene moiety linked to an isoquinoline through a CC or CN single bond .Chemical Reactions Analysis

This compound originates from acetate units, both molecular halves, the isoquinoline part and the naphthalene portion, being formed from identical polyketide precursors . This is a novel biosynthetic pathway to isoquinoline alkaloids .Physical and Chemical Properties Analysis

This compound has an average mass of 377.476 Da and a monoisotopic mass of 377.199097 Da .作用机制

Dioncophylline A has been found to have DNA-binding properties . It associates with duplex DNA and with abasic site-containing DNA (apurinic/apyrimidinic DNA:AP-DNA) with moderate affinity . It also inhibits NF-κB translocation, significantly affects the NF-κB in silico and in vitro, subdues tube formation, induces autophagy, and exerts antitumor activity .

安全和危害

未来方向

The discovery of a novel biosynthetic pathway to isoquinoline alkaloids in Dioncophylline A opens up new avenues for research . Further studies could focus on this pathway and its implications for the synthesis of other similar compounds. Additionally, the DNA-binding properties of this compound and its effects on NF-κB translocation and tube formation suggest potential future directions for research into its antitumoral activities .

属性

CAS 编号 |

60142-17-8 |

|---|---|

分子式 |

C24H27NO3 |

分子量 |

377.5 g/mol |

IUPAC 名称 |

(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |

InChI |

InChI=1S/C24H27NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-11,14-15,25-26H,12H2,1-5H3/t14-,15-/m1/s1 |

InChI 键 |

MXIZZLBQRBAZEX-HUUCEWRRSA-N |

手性 SMILES |

C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

SMILES |

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

规范 SMILES |

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B8271732.png)